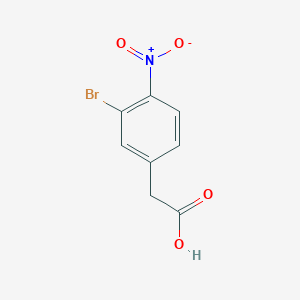

3-Bromo-4-nitrophenylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRPKTFVUMNIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299331 | |

| Record name | 3-Bromo-4-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-95-8 | |

| Record name | 3-Bromo-4-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90004-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 Bromo 4 Nitrophenyl Acetic Acid

Established Synthetic Pathways

Established methods for the synthesis of (3-Bromo-4-nitrophenyl)acetic acid have relied on classical organic reactions, providing reliable, albeit sometimes harsh, conditions. These pathways have been well-documented and serve as the foundation for further synthetic development.

Bromination and Nitration Strategies of Phenylacetic Acid Derivatives

A common approach involves the sequential electrophilic aromatic substitution reactions of bromination and nitration on phenylacetic acid or its derivatives. The order of these reactions is crucial to ensure the desired regioselectivity.

One strategy begins with the nitration of phenylacetic acid to yield 4-nitrophenylacetic acid. orgsyn.orgnih.gov This intermediate is then subjected to bromination. Due to the deactivating and meta-directing nature of the nitro group, the bromine atom is directed to the position meta to the nitro group and ortho to the acetic acid side chain, yielding the target compound.

Alternatively, one could start with the bromination of phenylacetic acid to produce 3-bromophenylacetic acid. chemicalbook.commedchemexpress.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com Subsequent nitration would then be directed by both the bromo and the acetic acid groups. The para-directing effect of the bromine atom and the ortho-, para-directing nature of the alkylacetic acid group, combined with the deactivating effect of the bromine, would favor the introduction of the nitro group at the 4-position.

The hydrolysis of the corresponding nitriles is another viable route. For instance, p-nitrobenzyl cyanide can be hydrolyzed using a mixture of sulfuric acid and water to produce p-nitrophenylacetic acid. orgsyn.org

| Starting Material | Intermediate | Key Reactions | Reference |

| Phenylacetic Acid | 4-Nitrophenylacetic Acid | Nitration, Bromination | orgsyn.orgnih.gov |

| Phenylacetic Acid | 3-Bromophenylacetic Acid | Bromination, Nitration | chemicalbook.commedchemexpress.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| p-Nitrobenzyl Cyanide | Not Applicable | Hydrolysis | orgsyn.org |

Approaches via Malonic Acid Chemistry

The malonic ester synthesis provides a versatile method for the formation of carboxylic acids. masterorganicchemistry.comyoutube.com This pathway would involve the alkylation of a malonic ester with a suitable 3-bromo-4-nitrobenzyl halide. The resulting substituted malonic ester can then be hydrolyzed and subsequently decarboxylated upon heating to afford (3-Bromo-4-nitrophenyl)acetic acid. This method offers the advantage of building the acetic acid side chain with good control.

A related approach involves the hydrolysis of (3-bromo-4-nitrophenyl)acetonitrile. This nitrile can be prepared from the corresponding benzyl (B1604629) halide. The hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the desired carboxylic acid.

Metal-Mediated and Organometallic Synthetic Routes

Metal-mediated and organometallic routes offer alternative strategies for the synthesis of (3-Bromo-4-nitrophenyl)acetic acid. A patented method describes the synthesis of 4-bromo-2-nitrophenylacetic acid starting from 4-bromo-2-nitrochlorotoluene. google.comgoogle.com This process involves the reaction with metallic sodium in an organic solvent to form a sodium salt, which then undergoes rearrangement and subsequent reaction with carbon dioxide to produce the final product. google.comgoogle.com This approach highlights the use of organosodium intermediates in the construction of the acetic acid moiety. While the patent focuses on the 2-nitro isomer, similar principles could potentially be adapted for the 4-nitro isomer.

Nucleophilic Aromatic Substitution (SNAr) Precursor Routes

Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the functionalization of electron-deficient aromatic rings. science.govnih.govscranton.eduscranton.edu In the context of synthesizing (3-Bromo-4-nitrophenyl)acetic acid, an SNAr approach would typically involve a precursor where a leaving group is displaced by a nucleophile that will ultimately be converted into the acetic acid side chain.

For instance, a starting material like 3,4-dibromonitrobenzene could undergo a nucleophilic aromatic substitution reaction. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the displacement of one of the bromine atoms. A suitable nucleophile, such as a cyanide ion, could be introduced, leading to the formation of a cyanomethyl-substituted intermediate. Subsequent hydrolysis of the nitrile group would then yield the desired (3-Bromo-4-nitrophenyl)acetic acid. The success of this strategy hinges on the relative reactivity of the two bromine atoms and the ability to selectively substitute one over the other.

Development of Novel and Green Synthetic Approaches

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems offers significant potential for improving the synthesis of (3-Bromo-4-nitrophenyl)acetic acid. For instance, in the bromination and nitration steps, the use of solid acid catalysts or recyclable catalysts could minimize the use of corrosive and environmentally harmful acids like sulfuric acid. ijghc.com

Recent research has explored the use of boron catalysts for the α-C-H functionalization of aryl acetic acids. researchgate.net While this specific study focused on bromination at the alpha position of the acetic acid, the development of catalysts for selective aromatic bromination under milder conditions is an active area of research. Such catalytic systems could offer improved regioselectivity and reduce the formation of byproducts.

Furthermore, greener nitration methods are being investigated, utilizing reagents like calcium nitrate (B79036) in acetic acid, which can be more environmentally benign than the traditional nitric acid/sulfuric acid mixture. saspublishers.comijghc.com The application of such catalytic and greener methodologies to the synthesis of (3-Bromo-4-nitrophenyl)acetic acid could lead to more sustainable and economically viable production processes.

Sustainable Solvent Systems and Reaction Conditions

The synthesis of phenylacetic acid derivatives has traditionally relied on conventional organic solvents, which often pose environmental and safety concerns. The principles of green chemistry, however, advocate for the use of more benign solvent systems and energy-efficient reaction conditions. nih.govnih.gov

In related syntheses, such as that for 4-bromo-2-nitrophenylacetic acid, a variety of organic solvents including heptane, tetrahydrofuran (B95107) (THF), 1,4-dioxane, cyclohexane, and benzene (B151609) have been utilized. google.comgoogle.com While effective, many of these are volatile, flammable, or toxic. The pursuit of sustainability in the synthesis of (3-Bromo-4-nitrophenyl)acetic acid involves exploring greener alternatives. mdpi.com These can include water, ethanol, or solvent-free reaction conditions, which minimize waste and environmental impact. nih.gov

Energy efficiency is another cornerstone of sustainable synthesis. nih.gov Many classical procedures, such as the hydrolysis of nitrile precursors to form the acetic acid moiety, require prolonged heating. orgsyn.org Modern approaches like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com The optimization of reaction conditions also involves conducting syntheses at ambient temperature and pressure whenever feasible to further reduce the process's environmental footprint. nih.gov

Table 1: Comparison of Conventional and Sustainable Solvents in Phenylacetic Acid Synthesis

| Conventional Solvents | Potential Sustainable Alternatives | Rationale for Change |

|---|---|---|

| Tetrahydrofuran (THF), Diethyl Ether | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) | Lower toxicity, higher boiling points, derived from renewable resources. |

| Benzene, Toluene | Anisole, Water | Reduced toxicity and carcinogenicity; water is the most environmentally benign solvent. nih.gov |

| Dichloromethane (DCM), Chloroform | Ethyl acetate, Acetone | Lower toxicity, readily biodegradable. mdpi.com |

| Heptane, Hexane | Heptane (from non-fossil sources), Glycerol | Use of renewable feedstocks, reduced volatility. |

Regioselective Synthesis Considerations

The precise arrangement of substituents in (3-Bromo-4-nitrophenyl)acetic acid presents a significant regiochemical challenge. The synthesis can be approached from two primary retrosynthetic pathways: the nitration of 3-bromophenylacetic acid or the bromination of 4-nitrophenylacetic acid. The outcome of each pathway is dictated by the directing effects of the substituents already present on the aromatic ring.

Nitration of 3-Bromophenylacetic Acid : In this route, the starting material has two substituents: a bromo group and an acetic acid group. The bromo group is an ortho, para-director, while the acetic acid moiety is a meta-director. Nitration using a standard mixed acid (HNO₃/H₂SO₄) would likely lead to a mixture of isomers. The bromo group at position 3 would direct the incoming nitro group to positions 2, 4, and 6. The acetic acid group at position 1 would direct it to position 5. The desired 4-nitro product is favored by the directing effect of the bromine, but the formation of other isomers, such as 3-bromo-2-nitrophenylacetic acid and 3-bromo-6-nitrophenylacetic acid, is highly probable.

Bromination of 4-Nitrophenylacetic Acid : This pathway begins with a phenyl ring substituted with a nitro group and an acetic acid group. Both of these are meta-directing and deactivating. The nitro group at position 4 will direct the incoming electrophile (bromine) to the positions meta to it (positions 2 and 6). The acetic acid group at position 1 will direct it to the position meta to it (position 3). Therefore, bromination at position 3 is electronically favored, making this a more regioselective approach to the target molecule. However, the strong deactivating nature of the nitro group necessitates harsh reaction conditions, which can lead to other complications.

In analogous reactions, such as the bromination of acetophenone, the use of a Lewis acid catalyst like aluminum chloride is employed to control regioselectivity. orgsyn.org Similarly, controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to prevent over-bromination or the formation of undesired isomers. mdpi.com

Control of Side Reactions and Impurity Profiling in Synthesis

A robust synthesis of (3-Bromo-4-nitrophenyl)acetic acid requires stringent control over potential side reactions to minimize the formation of impurities. The impurity profile is heavily influenced by the chosen synthetic route and reaction conditions.

A primary concern is the formation of regioisomeric impurities . As discussed, both nitration and bromination steps can yield isomers that may be difficult to separate from the desired product. For instance, in the synthesis of the related 2-(3-methyl-4-nitrophenyl)acetic acid, the formation of 2-methyl-3-nitrophenylacetic acid as a byproduct is noted. Careful optimization of reaction temperature and reagent stoichiometry is essential to maximize the yield of the correct isomer.

Another significant side reaction is the potential for nucleophilic substitution . Halogen atoms positioned ortho or para to a strong electron-withdrawing group like a nitro group are activated towards nucleophilic attack. In syntheses involving basic conditions, such as the hydrolysis of a nitrile or ester precursor, the bromo group could be susceptible to hydrolysis, leading to the formation of 3-hydroxy-4-nitrophenylacetic acid. This has been observed in related molecules where a fluorine atom ortho to a nitro group is prone to hydrolysis. mdpi.com

Furthermore, unusual rearrangements can occur under certain conditions. For example, nitro-group migration has been reported in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents, where the nitro group migrates from the 4-position to the 3-position. clockss.org While this is on a pyridine (B92270) ring, it highlights a potential, albeit less common, side reaction pathway that could lead to the formation of isomeric impurities under specific conditions.

Finally, incomplete reactions can introduce impurities. If the synthesis proceeds via a nitrile intermediate (e.g., from 3-bromo-4-nitrobenzyl cyanide), incomplete hydrolysis with acid would leave residual nitrile or form the corresponding amide as an impurity. orgsyn.org

Purification protocols are critical for removing these impurities. Techniques such as recrystallization from solvent mixtures like ethanol/water or extraction followed by acidification are commonly employed to isolate the pure product. google.com For challenging separations, column chromatography may be necessary. mdpi.com

Table 2: Potential Impurities in the Synthesis of (3-Bromo-4-nitrophenyl)acetic acid

| Potential Impurity | Origin | Method of Control / Removal |

|---|---|---|

| Regioisomers (e.g., 2-bromo-4-nitrophenylacetic acid) | Lack of regioselectivity in bromination/nitration step. | Controlled reaction conditions (temperature, catalyst); Purification by recrystallization or chromatography. |

| 3-Hydroxy-4-nitrophenylacetic acid | Nucleophilic substitution (hydrolysis) of the bromo group under basic conditions. | Use of mild, non-basic conditions for hydrolysis steps; careful pH control. |

| 3-Bromo-4-nitrophenylacetamide | Incomplete hydrolysis of a nitrile precursor. | Ensuring sufficient reaction time and acid/base concentration during hydrolysis; Purification. orgsyn.org |

| Over-brominated products | Excess brominating agent or harsh reaction conditions. | Precise stoichiometric control of bromine; temperature management. |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Nitrophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, including esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification and Amidation Reactions

(3-Bromo-4-nitrophenyl)acetic acid can be readily converted to its corresponding esters and amides through various established synthetic protocols.

Esterification: The formation of esters from (3-Bromo-4-nitrophenyl)acetic acid can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Alternatively, milder methods like the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed, particularly for sensitive alcohols.

Amidation: The synthesis of amides from (3-Bromo-4-nitrophenyl)acetic acid is a common transformation. Direct reaction with primary or secondary amines can be facilitated by coupling agents like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). acs.orgacs.org These reagents activate the carboxylic acid, promoting nucleophilic attack by the amine to form the amide bond. Another approach involves the in-situ generation of a silylated amine from a nitroarene, which then reacts with an anhydride (B1165640) to yield the N-aryl amide. nih.govresearchgate.net

Table 1: Examples of Esterification and Amidation of (3-Bromo-4-nitrophenyl)acetic Acid

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic), Reflux | Methyl (3-bromo-4-nitrophenyl)acetate |

| Ethanol | DCC, DMAP, CH₂Cl₂ | Ethyl (3-bromo-4-nitrophenyl)acetate |

| Aniline | EDC, HOBt, DMF | N-Phenyl-2-(3-bromo-4-nitrophenyl)acetamide |

Carboxylation and Decarboxylation Pathways

While the direct addition of another carboxyl group to the phenyl ring is not a straightforward reaction, the existing carboxylic acid moiety can be removed through decarboxylation under specific conditions.

Carboxylation: A related carboxylation is seen in the synthesis of the isomeric 4-bromo-2-nitrophenylacetic acid, where a 4-bromo-2-nitrobenzyl sodium intermediate is reacted with carbon dioxide to introduce the carboxylic acid group. google.com This suggests a potential, albeit indirect, pathway for modifying the substitution pattern.

Decarboxylation: The thermal decarboxylation of phenylacetic acids can occur at elevated temperatures, though this is not always a clean or high-yielding process. For instance, the thermal decarboxylation of acetic acid solutions has been studied at temperatures between 200°C and 300°C. usgs.gov Catalytic methods, often employing metal catalysts, can facilitate decarboxylation under milder conditions. However, for (3-Bromo-4-nitrophenyl)acetic acid, the conditions required for decarboxylation may also lead to reactions involving the nitro and bromo substituents.

Formation of Acid Halides and Anhydrides

To enhance the reactivity of the carboxylic acid group, it can be converted into more electrophilic species such as acid halides and anhydrides.

Acid Halides: The most common method for synthesizing acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netresearchgate.netlibretexts.org These reagents readily convert the carboxylic acid into the corresponding acyl chloride, (3-Bromo-4-nitrophenyl)acetyl chloride, with the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl), which simplifies purification. libretexts.orgchemicalbook.com Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. libretexts.org

Anhydrides: Symmetrical anhydrides can be prepared by reacting the acyl chloride with the corresponding carboxylate salt. Alternatively, mixed anhydrides can be formed, which are also effective acylating agents.

Table 2: Formation of Acid Halides from (3-Bromo-4-nitrophenyl)acetic Acid

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux | (3-Bromo-4-nitrophenyl)acetyl chloride |

| Oxalyl chloride ((COCl)₂) | Catalytic DMF, CH₂Cl₂ | (3-Bromo-4-nitrophenyl)acetyl chloride |

Transformations of the Nitro Group

The nitro group is a key functionality that can be selectively reduced to an amino group, providing a gateway to a wide range of further derivatization.

Selective Reduction to Amino Derivatives

The reduction of the nitro group in (3-Bromo-4-nitrophenyl)acetic acid to an amine is a crucial transformation, yielding (4-Amino-3-bromophenyl)acetic acid. This product is a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules. The presence of the bromine atom and the carboxylic acid group necessitates the use of chemoselective reduction methods to avoid unwanted side reactions.

Several methods are available for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice, but care must be taken as it can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is another effective catalyst that is often less prone to causing dehalogenation of aryl bromides. commonorganicchemistry.com

Metal/Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium such as acetic acid or hydrochloric acid is a classic and effective method for nitro group reduction. commonorganicchemistry.comgoogle.com These conditions are generally mild enough to leave the carboxylic acid and aryl bromide intact.

Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective method for reducing nitro groups to amines in the presence of other sensitive functional groups. commonorganicchemistry.com

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent is often used for the selective reduction of nitro groups, particularly in aqueous or mixed aqueous/organic solvent systems.

Hydrazine-based systems: Hydrazine (B178648) in combination with a catalyst like Raney nickel or in the form of hydrazine glyoxylate (B1226380) with zinc or magnesium powder can selectively reduce nitro groups at room temperature.

Table 3: Selective Reduction of the Nitro Group in (3-Bromo-4-nitrophenyl)acetic Acid

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature | (4-Amino-3-bromophenyl)acetic acid |

| Fe, Acetic Acid | Reflux | (4-Amino-3-bromophenyl)acetic acid |

| SnCl₂·2H₂O | Ethanol, Reflux | (4-Amino-3-bromophenyl)acetic acid |

| Na₂S₂O₄ | H₂O/THF | (4-Amino-3-bromophenyl)acetic acid |

Other Redox Chemistry of the Nitro Functionality

Beyond complete reduction to the amine, the nitro group can undergo partial reduction to intermediate oxidation states such as nitroso, hydroxylamino, or azoxy compounds, depending on the reducing agent and reaction conditions.

Reduction to Hydroxylamines: The reduction of nitroarenes to hydroxylamines can be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation with specific catalysts and controlled conditions. wikipedia.org

Reduction to Azo and Azoxy Compounds: Treatment of aromatic nitro compounds with certain reducing agents, such as metal hydrides like lithium aluminum hydride (LiAlH₄), can lead to the formation of azo or azoxy compounds through intermolecular condensation of partially reduced intermediates. wikipedia.org However, LiAlH₄ is generally not used for the reduction of nitroarenes to anilines due to this competing pathway. commonorganicchemistry.com

These alternative redox pathways offer further opportunities for the derivatization of (3-Bromo-4-nitrophenyl)acetic acid, leading to a broader range of molecular architectures.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring is a key site for numerous synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is significantly influenced by the para-positioned, strongly electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is typically unfavorable for simple aryl halides. libretexts.org However, the reaction is significantly facilitated when strong electron-withdrawing groups are positioned ortho or para to the halogen leaving group. libretexts.orgmsu.edu In the case of (3-bromo-4-nitrophenyl)acetic acid, the nitro group is located para to the bromine atom. This positioning stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the attack of a nucleophile. libretexts.org The stabilization occurs through delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group. libretexts.org

This activation allows the bromine atom to be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a direct method for introducing diverse functional groups onto the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism: initial addition of the nucleophile to form the stabilized carbanion, followed by the elimination of the bromide ion to restore the aromaticity of the ring. libretexts.orgmsu.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. nih.gov The reactivity of the C-Br bond in (3-bromo-4-nitrophenyl)acetic acid makes it an excellent candidate for such reactions.

Suzuki Reaction The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, catalyzed by a palladium(0) complex. wikipedia.org (3-Bromo-4-nitrophenyl)acetic acid can be coupled with various aryl or vinyl boronic acids to synthesize biaryl compounds or stilbene (B7821643) derivatives, respectively. The reaction generally requires a base to activate the boronic acid for the transmetalation step in the catalytic cycle. wikipedia.orgorganic-chemistry.org This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. wikipedia.org

Table 1: Representative Suzuki Cross-Coupling Reactions

| Reactant 1 | Coupling Partner (Boronic Acid) | Potential Product |

| (3-Bromo-4-nitrophenyl)acetic acid | Phenylboronic acid | (3-Phenyl-4-nitrophenyl)acetic acid |

| (3-Bromo-4-nitrophenyl)acetic acid | Vinylboronic acid | (3-Vinyl-4-nitrophenyl)acetic acid |

| (3-Bromo-4-nitrophenyl)acetic acid | (4-Methoxyphenyl)boronic acid | [3-(4-Methoxyphenyl)-4-nitrophenyl]acetic acid |

Sonogashira Reaction The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction allows for the introduction of an alkynyl moiety onto the phenyl ring of (3-bromo-4-nitrophenyl)acetic acid. This transformation is valuable for the synthesis of precursors to complex natural products, pharmaceuticals, and organic materials. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org

Table 2: Representative Sonogashira Cross-Coupling Reactions

| Reactant 1 | Coupling Partner (Alkyne) | Potential Product |

| (3-Bromo-4-nitrophenyl)acetic acid | Phenylacetylene | (3-(Phenylethynyl)-4-nitrophenyl)acetic acid |

| (3-Bromo-4-nitrophenyl)acetic acid | Trimethylsilylacetylene | (3-((Trimethylsilyl)ethynyl)-4-nitrophenyl)acetic acid |

| (3-Bromo-4-nitrophenyl)acetic acid | 1-Heptyne | (3-(Hept-1-yn-1-yl)-4-nitrophenyl)acetic acid |

Heck Reaction The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org (3-Bromo-4-nitrophenyl)acetic acid can serve as the aryl halide component, reacting with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. wikipedia.org This reaction results in the formation of a new carbon-carbon bond at the site of the bromine atom, typically yielding products with a trans-configuration at the newly formed double bond.

Table 3: Representative Heck Cross-Coupling Reactions

| Reactant 1 | Coupling Partner (Alkene) | Potential Product |

| (3-Bromo-4-nitrophenyl)acetic acid | Styrene | (E)-3-(4-Nitro-3-(2-phenylethenyl)phenyl)acetic acid |

| (3-Bromo-4-nitrophenyl)acetic acid | Ethyl acrylate | (E)-Ethyl 3-(2-(carboxymethyl)-5-nitrophenyl)acrylate |

| (3-Bromo-4-nitrophenyl)acetic acid | Cyclohexene | (3-(Cyclohex-1-en-1-yl)-4-nitrophenyl)acetic acid |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that can convert an aryl halide into a more reactive organometallic species. By treating (3-bromo-4-nitrophenyl)acetic acid with a strong base, such as an organolithium reagent (e.g., n-butyllithium) at low temperatures, the bromine atom can be exchanged for a lithium atom. This generates a highly nucleophilic aryllithium intermediate. This intermediate is not typically isolated but is immediately reacted in situ with a wide range of electrophiles, such as carbon dioxide (to form a dicarboxylic acid), aldehydes, ketones, or esters, to introduce new functional groups at the C3 position. A related process involves using metallic sodium to generate a benzyl (B1604629) sodium intermediate from a halogenated precursor, which can then be carboxylated. google.comgoogle.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Beyond reactions at the bromine substituent, the aromatic ring itself can undergo substitution, though the regioselectivity is strongly dictated by the existing substituents.

Electrophilic Aromatic Substitution: The phenyl ring in (3-bromo-4-nitrophenyl)acetic acid is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups (nitro and bromo) and one weakly deactivating group (acetic acid). masterorganicchemistry.com The nitro group is a powerful deactivating meta-director, while the bromo and acetic acid groups are ortho-, para-directors. msu.edumasterorganicchemistry.com The directing effects of these groups are in conflict. However, the potent deactivating and meta-directing effect of the nitro group at C4 dominates, making further electrophilic substitution challenging. If a reaction were forced under harsh conditions, the incoming electrophile would most likely be directed to the positions meta to the nitro group, which are C2 and C6.

Nucleophilic Aromatic Substitution: Direct nucleophilic substitution of hydrogen on the aromatic ring is generally very difficult. It requires the presence of multiple, powerful electron-withdrawing groups to sufficiently activate the ring and stabilize the anionic intermediate. libretexts.org For (3-bromo-4-nitrophenyl)acetic acid, while the nitro group does activate the ring, nucleophilic attack is overwhelmingly more likely to occur at the carbon bearing the bromine atom (as described in section 3.3.1) rather than displacing a hydride ion from another position on the ring.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The functional groups present in (3-bromo-4-nitrophenyl)acetic acid serve as versatile handles for the construction of various heterocyclic ring systems. These reactions often involve a multi-step sequence where one or more of the initial functional groups are modified before the cyclization step.

A common strategy involves the reduction of the nitro group to an amine. The resulting (3-bromo-4-aminophenyl)acetic acid is a valuable precursor. The amino group and the adjacent carboxylic acid side chain can participate in intramolecular condensation reactions to form lactams. For instance, after conversion of the carboxylic acid to an ester or acid chloride, cyclization can lead to the formation of oxindole (B195798) or quinolone-type structures. The amino group can also react with external reagents to build more complex heterocyclic systems, such as benzodiazepines.

Furthermore, the carboxylic acid itself can be a precursor for cyclization. For example, reduction to an alcohol followed by intramolecular etherification or reaction with other functionalities can lead to the formation of cyclic ethers. Research on related nitrophenyl derivatives has shown their utility in synthesizing complex structures like tetrahydroisoquinolines and bromoindenes. researchgate.netnih.gov For instance, the synthesis of an oxirane ring has been demonstrated from a related 2-(5-bromo-2-nitrophenyl)ethan-1-ol intermediate. acs.org

Derivatization for Functional Material Precursors

The diverse reactivity of (3-bromo-4-nitrophenyl)acetic acid makes it a valuable building block for the synthesis of precursors for advanced functional materials. The ability to introduce a wide range of substituents through palladium-catalyzed cross-coupling reactions is particularly useful.

By carefully selecting the coupling partners in Suzuki or Sonogashira reactions, it is possible to synthesize molecules with tailored electronic and photophysical properties. For example, coupling with extended π-conjugated systems can lead to precursors for organic light-emitting diodes (OLEDs), nonlinear optical materials, or molecular wires. The synthesis of caged compounds with two-photon absorption properties has been developed from a similar 4-nitrobromobenzene derivative. acs.org

Furthermore, the heterocyclic scaffolds synthesized from this compound (as described in section 3.5) are prevalent in medicinal chemistry. Many derivatives of quinolones, benzodiazepines, and other nitrogen-containing heterocycles exhibit significant biological activity. nih.gov Research on related naphthalene (B1677914) sulfonamide scaffolds has identified antagonists for the human CCR8 receptor, which are of interest in drug discovery. nih.gov The derivatization of (3-bromo-4-nitrophenyl)acetic acid provides a pathway to novel compounds that can be screened for potential use as pharmaceuticals, such as anticancer or antimicrobial agents. nih.gov

Advanced Structural Analysis of 3-Bromo-4-nitrophenylacetic Acid Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the structural characterization of the compound this compound. Despite its availability from various chemical suppliers, detailed experimental data from advanced analytical techniques such as single-crystal X-ray diffraction and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are not publicly accessible.

The specific arrangement of atoms and the intricate network of intermolecular forces within the crystalline solid of this compound are yet to be determined. Similarly, in-depth studies into its conformational dynamics and potential for tautomeric forms in solution are not documented in the reviewed literature.

For comparative context, related molecules such as 3-nitrophenylacetic acid have been subjects of such detailed studies, with their crystal structures available in resources like the Cambridge Structural Database. nih.gov This highlights the feasibility of such analyses for this class of compounds but underscores the specific absence of data for the 3-bromo-4-nitro substituted variant.

The lack of this critical experimental information prevents a detailed discussion on the following key structural aspects of this compound:

Molecular Conformation and Geometry: The precise three-dimensional shape of the molecule, including the planarity of the phenyl ring and the orientation of the bromo, nitro, and acetic acid substituents, cannot be definitively described.

Intermolecular Interactions: The nature and geometry of hydrogen bonding, halogen bonding, and other non-covalent interactions that govern the crystal packing are unknown.

Crystal Packing and Supramolecular Assembly: Without crystallographic data, it is impossible to analyze how individual molecules arrange themselves in the solid state to form a larger, ordered structure.

Conformational Dynamics and Tautomerism: Advanced NMR studies, which could provide insight into the molecule's flexibility and the potential for different structural isomers to exist in equilibrium in solution, have not been reported.

Advanced Structural Characterization and Intermolecular Interactions

Vibrational Spectroscopy (FT-IR and FT-Raman) in Conjunction with Theoretical Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for probing the molecular structure of 3-Bromo-4-nitrophenylacetic acid. When combined with theoretical calculations, typically employing Density Functional Theory (DFT), a detailed and robust assignment of fundamental vibrational modes becomes possible. This dual approach allows for a comprehensive understanding of the molecule's structural and electronic properties.

Assignment of Vibrational Modes

The vibrational spectrum of this compound is complex, with numerous absorption and scattering bands corresponding to the vibrations of its constituent functional groups and the phenyl ring. The precise assignment of these modes is achieved by comparing experimental FT-IR and FT-Raman data with theoretically calculated frequencies. While a dedicated, comprehensive study on the vibrational analysis of this compound is not extensively available in public literature, the assignments can be reliably predicted based on studies of structurally similar compounds.

The key vibrational modes can be categorized as follows:

Carboxylic Acid Group Vibrations: The carboxylic acid moiety gives rise to some of the most characteristic bands in the vibrational spectrum. The hydroxyl (-OH) stretching vibration is typically observed as a broad band in the FT-IR spectrum, often in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is another prominent feature, expected to appear around 1700 cm⁻¹. Its exact position can be influenced by the formation of hydrogen-bonded dimers. The C-O stretching and O-H bending modes also provide valuable structural information.

Nitro Group Vibrations: The nitro group (NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching mode is typically found at higher wavenumbers, generally in the 1570-1500 cm⁻¹ region, while the symmetric stretching mode appears at a lower frequency, usually between 1370-1300 cm⁻¹. These modes are often strong in both FT-IR and FT-Raman spectra.

Phenyl Ring Vibrations: The substituted benzene (B151609) ring has a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the ring typically occur in the 1600-1450 cm⁻¹ range. The pattern of substitution on the ring influences the intensities and positions of in-plane and out-of-plane C-H bending vibrations.

C-Br Vibration: The carbon-bromine (C-Br) stretching vibration is expected to be observed at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom.

The following table provides an overview of the expected vibrational modes and their approximate wavenumber ranges for this compound, based on data from related molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretching | 3300 - 2500 | Carboxylic Acid |

| C-H Stretching (Aromatic) | 3100 - 3000 | Phenyl Ring |

| C=O Stretching | ~1700 | Carboxylic Acid |

| NO₂ Asymmetric Stretching | 1570 - 1500 | Nitro Group |

| C-C Stretching (Aromatic) | 1600 - 1450 | Phenyl Ring |

| NO₂ Symmetric Stretching | 1370 - 1300 | Nitro Group |

| C-Br Stretching | 600 - 500 | Carbon-Bromine |

Correlating Spectral Features with Molecular Structure and Environment

The analysis of the FT-IR and FT-Raman spectra of this compound, guided by theoretical models, allows for a detailed correlation between spectral features and the molecule's structural and electronic environment.

A key aspect of this correlation is the influence of the substituents on the phenyl ring. The electron-withdrawing nature of the nitro group and the bromine atom can affect the electron density distribution within the benzene ring, leading to shifts in the characteristic ring vibration frequencies. These shifts, when compared to a simpler molecule like phenylacetic acid, can provide insights into the electronic effects of the substituents.

Furthermore, the vibrational spectra are highly sensitive to intermolecular interactions. In the solid state, this compound molecules are expected to form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This dimerization has a significant impact on the vibrational modes of the carboxylic acid, most notably causing a substantial broadening and red-shifting of the O-H stretching band and a lowering of the C=O stretching frequency compared to the monomeric form. The precise frequencies and shapes of these bands can, therefore, confirm the presence and nature of hydrogen bonding within the crystal lattice.

Theoretical calculations not only help in the assignment of vibrational modes but also in visualizing them. The potential energy distribution (PED) analysis, a common output of such calculations, quantifies the contribution of individual internal coordinates to each normal mode, offering an unambiguous description of the vibrations. This detailed analysis is crucial for a definitive understanding of the complex vibrational spectra of substituted aromatic compounds like this compound.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Nitrophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. For (3-Bromo-4-nitrophenyl)acetic acid, these calculations offer a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. By employing functionals like B3LYP with a basis set such as 6-31G*, researchers can calculate the most stable conformation of (3-Bromo-4-nitrophenyl)acetic acid. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The electronic structure, which describes the arrangement of electrons, can also be thoroughly analyzed using DFT methods. nih.gov

Ab Initio Methods for High-Level Calculations

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. For a molecule like (3-Bromo-4-nitrophenyl)acetic acid, ab initio calculations can be used to refine the geometry and electronic properties obtained from DFT, offering a deeper understanding of its quantum mechanical nature.

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its chemical behavior. For (3-Bromo-4-nitrophenyl)acetic acid, several analytical tools are used to dissect its electronic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.govyoutube.com For (3-Bromo-4-nitrophenyl)acetic acid, the analysis of its HOMO and LUMO provides insights into its electron-donating and electron-accepting capabilities.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

Theoretical data for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

Theoretical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different potential regions: red typically represents areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For (3-Bromo-4-nitrophenyl)acetic acid, the MEP map would highlight the electronegative oxygen atoms of the nitro and carboxyl groups as potential sites for electrophilic interaction, and the electropositive regions as sites for nucleophilic attack. researchgate.net

Reactivity and Selectivity Predictions

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. For (3-Bromo-4-nitrophenyl)acetic acid, these predictions are governed by the electronic influences of its substituent groups: the electron-withdrawing nitro (NO₂) and bromo (Br) groups, and the carboxylic acid (-CH₂COOH) group attached to the phenyl ring.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are central to predicting chemical reactivity within the framework of Density Functional Theory (DFT). They help identify the regions in a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing how the electron density changes upon the addition or removal of an electron.

Electrophilic Attack () : This function indicates the propensity of a site to be attacked by an electrophile (an electron-seeking species). It is associated with the highest occupied molecular orbital (HOMO). For (3-Bromo-4-nitrophenyl)acetic acid, the phenyl ring is deactivated by the strong electron-withdrawing effects of the nitro and bromo groups. Therefore, the sites on the ring are generally poor candidates for electrophilic attack. The oxygen atoms of the carboxylic acid group, with their lone pairs, would exhibit higher values, making them the most likely sites for electrophilic interaction.

Nucleophilic Attack () : This function highlights sites prone to attack by a nucleophile (a nucleus-seeking, electron-rich species) and is related to the lowest unoccupied molecular orbital (LUMO). In this molecule, the LUMO is expected to be distributed over the nitrophenyl ring system. The carbon atoms attached to the nitro and bromo groups are significantly electron-deficient and are thus the primary sites for nucleophilic attack. The carbon atom of the carboxyl group is also an electrophilic center.

Radical Attack () : This descriptor averages the propensities for electrophilic and nucleophilic attack, indicating sites susceptible to radical reactions.

The presence of the nitro group, in particular, has a profound effect on local reactivity, often leading to very low or even negative Fukui function values on adjacent atoms, indicating a lack of reactivity towards electrophiles.

| Atomic Site | Predicted Susceptibility to Electrophilic Attack (f⁻) | Predicted Susceptibility to Nucleophilic Attack (f⁺) | Rationale |

|---|---|---|---|

| Aromatic Ring Carbons | Low | High (especially C3 and C4) | The ring is electron-deficient due to strong withdrawing effects of NO₂ and Br groups, making it prone to nucleophilic attack. |

| Carboxylic Acid Oxygens | High | Low | Lone pairs on oxygen atoms make them electron-rich and susceptible to electrophiles. |

| Carboxylic Acid Carbon | Low | High | This carbon is electrophilic and a classic site for nucleophilic addition reactions. |

| Nitro Group Oxygens | Moderate | Low | Electron-rich, but less accessible and reactive than the carboxylic oxygens. |

Transition State Modeling for Reaction Mechanisms

Transition state (TS) modeling is a computational technique used to map out the energy landscape of a chemical reaction. By locating the highest energy point along the reaction coordinate—the transition state—chemists can understand the reaction mechanism, calculate activation energies, and predict reaction rates.

For (3-Bromo-4-nitrophenyl)acetic acid, TS modeling could be applied to several key reactions:

Synthesis Reactions : For instance, modeling the nitration or bromination of a phenylacetic acid precursor would help elucidate the regioselectivity, explaining why the substituents end up in the observed 3- and 4-positions.

Reactions of the Carboxylic Acid : Modeling the esterification or amidation of the acetic acid group would involve calculating the transition state for the nucleophilic attack on the carbonyl carbon.

Nucleophilic Aromatic Substitution : The electron-deficient ring is primed for nucleophilic aromatic substitution, where a nucleophile replaces the bromo or nitro group. TS calculations could predict which group is a better leaving group under specific conditions and determine the activation barrier for the reaction, which proceeds through a high-energy intermediate known as a Meisenheimer complex.

These calculations are computationally intensive, often requiring sophisticated methods to locate the precise saddle point on the potential energy surface that represents the transition state.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

For (3-Bromo-4-nitrophenyl)acetic acid, a typical workflow would involve:

Geometry Optimization : First, the molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculations : Once the geometry is optimized, vibrational frequency calculations are performed. This predicts the positions of absorption bands in the Infrared (IR) and Raman spectra. Key predicted vibrations would include the C=O stretch of the carboxylic acid, the symmetric and asymmetric stretches of the NO₂ group, and various C-H and C-C vibrations of the aromatic ring.

NMR Calculations : The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated to predict NMR chemical shifts. These predictions help in assigning the signals in experimental NMR spectra to specific atoms in the molecule.

Comparing the computed spectra with experimentally obtained spectra serves as a crucial validation step. A good match between the predicted and experimental data confirms that the calculated molecular structure and electronic properties are accurate.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

The way molecules pack together in a solid-state crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions.

The Hirshfeld surface of a molecule is generated by partitioning the crystal space, defining the region where a given molecule's electron density dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify key intermolecular contacts.

For (3-Bromo-4-nitrophenyl)acetic acid, the crystal packing would be dominated by:

Strong Hydrogen Bonds : The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, typically creating centrosymmetric dimers. These appear as distinct, bright red regions on the dnorm map.

Weaker Interactions : Other significant interactions would include C-H···O contacts between the phenyl or methylene (B1212753) hydrogens and the oxygen atoms of the nitro or carboxyl groups. Halogen bonding involving the bromine atom (C-Br···O) may also play a role.

van der Waals Forces : A large portion of the surface will be covered by H···H, C···H, and Br···H contacts, which represent weaker van der Waals forces. nih.govnih.gov

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, summarizing the intermolecular contacts and providing quantitative percentages for each type of interaction. Complementary techniques like Reduced Density Gradient (RDG) analysis can also be used. chemrxiv.orgchemrxiv.org RDG analysis identifies non-covalent interactions in real space based on the electron density and its gradient, visualizing them as low-density, low-gradient regions between molecules.

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| H···H | ~35-45% | Represents the most abundant, though individually weak, van der Waals contacts. nih.goviucr.org |

| O···H / H···O | ~25-35% | Dominated by strong O-H···O hydrogen bonds from the carboxylic acid dimers, plus weaker C-H···O contacts. nih.gov |

| Br···H / H···Br | ~10-15% | Significant contacts involving the bromine atom, contributing to the overall crystal packing. |

| C···H / H···C | ~5-10% | Relates to C-H···π interactions and general van der Waals forces. iucr.org |

| C···C | ~2-5% | Indicative of potential π-π stacking interactions between aromatic rings. nih.gov |

Molecular Docking Studies (e.g., for elucidating binding to biological macromolecules like DNA and proteins)

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA. jspae.com Phenylacetic acid derivatives are known to interact with various biological targets. researchgate.netjspae.com

For (3-Bromo-4-nitrophenyl)acetic acid, docking studies could elucidate its potential as a bioactive agent, for example, as an enzyme inhibitor. The process involves:

Preparation : Obtaining or building 3D structures of the ligand ((3-Bromo-4-nitrophenyl)acetic acid) and the biological target (e.g., the active site of an enzyme).

Simulation : A docking algorithm samples a large number of possible conformations of the ligand within the receptor's binding site.

Scoring and Analysis : Each conformation is assigned a score based on a scoring function that estimates the binding free energy. The lowest energy poses are considered the most likely binding modes.

Analysis of the best-docked pose can reveal specific interactions, such as hydrogen bonds between the carboxylic acid or nitro group and amino acid residues in the protein's active site, or hydrophobic interactions involving the phenyl ring. plos.org Studies on similar molecules have shown that phenylacetic acid derivatives can bind to enzymes like Pim kinase and urease or intercalate with DNA. researchgate.netjspae.com The meta-position of substituents, as in this compound, has sometimes been linked to superior binding interactions compared to other substitution patterns. jspae.com

| Parameter | Example Value | Interpretation |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | A more negative value indicates stronger, more favorable binding between the ligand and the protein. |

| Inhibition Constant (Kᵢ) | 5.5 µM | A calculated estimate of the concentration required to inhibit the enzyme's function by 50%; lower values indicate higher potency. |

| Key Interacting Residues | Arg120, Ser210, Phe340 | Specific amino acids in the protein's active site that form stabilizing interactions with the ligand. |

| Types of Interactions | Hydrogen Bond, Hydrophobic, Halogen Bond | The specific non-covalent forces (e.g., O-H···O, π-π stacking, Br···O) that hold the ligand in the binding pocket. |

Applications in Advanced Chemical Synthesis and Materials Science

A Key Intermediate in Medicinal Chemistry

The strategic placement of reactive functional groups on the 3-Bromo-4-nitrophenylacetic acid molecule makes it a crucial building block in the synthesis of novel pharmaceutical compounds. Its utility in medicinal chemistry is primarily centered on its role as a precursor to various biologically active scaffolds and as an intermediate in the synthesis of pharmaceuticals. synquestlabs.comsigmaaldrich.comgoogle.comgoogle.com

Precursor to Biologically Active Scaffolds

The structure of this compound allows for sequential and site-selective modifications, enabling chemists to construct complex molecular architectures. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to introduce further molecular diversity. The bromine atom offers another site for modification, often through cross-coupling reactions, to build larger, more intricate molecular frameworks. These resulting scaffolds form the core structures of new chemical entities with potential therapeutic applications.

Synthesis of Pharmaceutical Intermediates

This compound serves as a vital starting material for the synthesis of various pharmaceutical intermediates. synquestlabs.comsigmaaldrich.comgoogle.comgoogle.com For instance, it is a known intermediate in the synthesis of more complex molecules used in drug discovery and development. The phenylacetic acid moiety itself is a common structural motif in many pharmaceuticals, and the bromo and nitro substituents provide handles for further chemical transformations to achieve the desired target molecule.

Advancements in Agrochemical Synthesis

The application of this compound extends into the field of agrochemicals, where it is utilized as an intermediate in the production of pesticides. google.comgoogle.com The structural features of this compound are valuable in designing new herbicides, insecticides, and fungicides. The development of novel agrochemicals is crucial for improving crop yields and protecting against pests and diseases.

Contributions to Dyes, Pigments, and Specialty Chemicals

Beyond the life sciences, this compound is a valuable component in the synthesis of dyes, pigments, and other specialty chemicals. synquestlabs.comsigmaaldrich.comgoogle.com The nitroaromatic structure is a common feature in many chromophores, the part of a molecule responsible for its color. By chemically modifying the functional groups of this compound, chemists can tune the electronic properties of the resulting molecules, thereby controlling their color and other important characteristics for use in textiles, paints, and inks.

Emerging Potential in Functional Materials Science

The unique electronic and structural properties of this compound and its derivatives are also being explored in the field of functional materials science.

Precursors for Polymer Synthesis

The reactive sites on the this compound molecule make it a candidate as a monomer or a precursor to monomers for the synthesis of novel polymers. The introduction of this functionalized aromatic unit into a polymer backbone can impart specific properties such as thermal stability, conductivity, or optical activity. Research in this area is focused on developing new materials with tailored properties for a range of applications, from advanced electronics to specialized coatings.

2 Building Blocks for Self-Assembled Structures

The molecular architecture of this compound makes it a compelling candidate as a building block for the construction of sophisticated self-assembled structures. The precise arrangement of its functional groups—a carboxylic acid, a bromo substituent, and a nitro group on a phenyl ring—provides a versatile toolkit of non-covalent interactions that can be exploited to guide the spontaneous organization of molecules into well-defined, higher-order architectures. The study of such self-assembly is a cornerstone of supramolecular chemistry and crystal engineering, aiming to create novel materials with tailored properties.

The primary drivers for the self-assembly of this compound are expected to be a combination of strong hydrogen bonds, directional halogen bonds, and supportive π-π stacking interactions. The interplay and hierarchy of these interactions dictate the final supramolecular structure.

Key Intermolecular Interactions and Their Roles:

Hydrogen Bonding: The carboxylic acid moiety is a powerful and highly directional hydrogen bond donor and acceptor. In the solid state, carboxylic acids most commonly form robust centrosymmetric dimers through O-H···O hydrogen bonds between two molecules. This predictable and strong interaction is often the primary motif that governs the initial assembly of molecules into larger structures. For instance, the formation of such dimers is a well-documented phenomenon in a vast array of phenylacetic acid derivatives and other aromatic carboxylic acids, creating a fundamental building unit for further organization. nih.govnih.gov

Halogen Bonding: The bromine atom attached to the phenyl ring is a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgresearchgate.netjst.go.jp In the case of this compound, the bromine atom could form halogen bonds with various acceptors, such as the oxygen atoms of the nitro group or the carbonyl oxygen of the carboxylic acid on a neighboring molecule. The strength and directionality of these interactions provide a powerful tool for engineering crystal packing and can be pivotal in forming specific 2D or 3D networks. nih.govresearchgate.net The competition and synergy between hydrogen and halogen bonding can lead to complex and unique supramolecular assemblies that would not be accessible with either interaction alone. nih.gov

The combination of these directional and varied interactions suggests that this compound can be utilized to form a range of self-assembled architectures, from simple dimeric units to more complex tapes, sheets, or three-dimensional frameworks. The specific outcome of the self-assembly process is highly sensitive to factors such as solvent choice and crystallization conditions, which can influence the dominant intermolecular interactions.

While specific experimental data on the self-assembled structures of this compound is not extensively documented in publicly available literature, the principles of supramolecular chemistry allow for a predictive understanding of its behavior. The analysis of crystal structures of analogous compounds, such as other halogenated nitrophenylacetic acids or related aromatic carboxylic acids, provides a strong foundation for these predictions.

Below is a table summarizing the potential intermolecular interactions involving this compound and the likely supramolecular motifs they would promote.

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Centrosymmetric Dimers, Chains |

| Halogen Bond | Bromo Group (-Br) | Nitro Group (-NO2), Carbonyl Oxygen | 2D Sheets, 3D Networks |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked Columns, Herringbone Patterns |

| C-H···O Interaction | Aromatic C-H | Nitro/Carboxyl Oxygen | Stabilization of larger assemblies |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purification Optimization

Chromatography is fundamental to isolating and purifying 3-Bromo-4-nitrophenylacetic acid from starting materials, byproducts, and solvents. The choice of technique depends on the specific requirements of the analysis, such as the volatility of the compound and the desired scale of purification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Given its aromatic structure and carboxylic acid group, reverse-phase HPLC is a particularly suitable approach. sielc.com In this technique, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column.

A typical HPLC method for a compound like this compound would involve an octadecylsilane (B103800) (C18) column. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as formic acid or phosphoric acid added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comresearchgate.net Detection is commonly performed using a UV detector, as the nitroaromatic structure absorbs light in the ultraviolet range. researchgate.net By comparing the area of the main peak to the areas of any impurity peaks, the purity of the sample can be accurately determined.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Value/Condition | Purpose |

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the compound from the column; acid suppresses ionization. sielc.comlcms.cz |

| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the separation. researchgate.netajrconline.org |

| Detection | UV at ~270 nm | Quantifies the compound based on UV absorbance. researchgate.net |

| Column Temp. | 30°C | Ensures reproducible retention times. researchgate.net |

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. This compound, being a carboxylic acid, has low volatility and is prone to thermal degradation at the high temperatures used in GC. Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative. gcms.cz

A common derivatization technique for carboxylic acids is silylation, which involves reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. gcms.cz This TMS derivative is significantly more volatile and stable, allowing for successful analysis by GC. gcms.cz The resulting derivative can then be separated on a standard GC column and detected, often by a Flame Ionization Detector (FID).

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass Spectrometry (MS) is a powerful tool for confirming the identity of a synthesized product by measuring its molecular weight with high precision. For this compound (C₈H₆BrNO₄), the expected monoisotopic mass is approximately 258.95 g/mol , calculated from the most common isotopes of its constituent atoms. synquestlabs.com The presence of a bromine atom is a key indicator, as it results in a characteristic isotopic pattern (M+ and M+2 peaks) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. During a chemical synthesis, MS can be used to monitor the reaction's progress by tracking the disappearance of starting material ions and the appearance of the product's molecular ion peak.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are invaluable for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization of this compound into a volatile form (e.g., its TMS ester), GC-MS can be employed. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides a mass spectrum for each separated component. This allows for unambiguous identification. The mass spectrum of the related compound 3-bromo-4-methoxyphenylacetic acid shows characteristic fragmentation patterns that can be used for structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most potent technique for this compound as it does not require derivatization. researchgate.net The sample is first separated using HPLC, and the eluent is directly introduced into the mass spectrometer. This allows for the direct analysis of the parent compound in crude reaction mixtures or biological matrices. researchgate.net LC-MS methods are highly sensitive and can be used for the trace analysis of related compounds, with limits of quantitation often in the parts-per-million (ppm) range. ajrconline.org Electrospray ionization (ESI) in negative mode is typically effective for analyzing carboxylic acids like this one. lcms.cz

Table 2: Comparison of Hyphenated Analytical Techniques

| Technique | Sample Preparation | Information Obtained | Key Advantage |

| GC-MS | Derivatization required | Separation of volatile components; Mass-to-charge ratio; Fragmentation pattern | High-resolution separation and definitive identification of volatile derivatives. nih.govnih.gov |

| LC-MS | Often minimal (dissolve & inject) | Separation of non-volatile components; Molecular weight confirmation | Allows direct analysis of the target compound in complex mixtures without derivatization. lcms.czresearchgate.net |

Quantitative Analytical Method Development for Reaction Progress

Developing a quantitative analytical method is crucial for monitoring reaction yields and kinetics. LC-MS is an ideal platform for this purpose due to its sensitivity and specificity. ajrconline.org

The development of such a method involves several steps:

Optimization of LC Separation: The HPLC conditions (column, mobile phase, flow rate) are optimized to achieve good separation of this compound from starting materials and byproducts.

MS Parameter Tuning: The mass spectrometer is tuned to specifically detect the molecular ion of the target compound with maximum sensitivity. This often involves selecting specific ion transitions for techniques like Multiple Reaction Monitoring (MRM) for enhanced selectivity and quantitation. lcms.cz

Method Validation: The method's performance is validated according to established guidelines. This includes constructing a calibration curve by analyzing a series of standard solutions of known concentrations. From this curve, key parameters like the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined. ajrconline.org The LOQ is defined as the lowest concentration that can be measured with acceptable precision and accuracy. ajrconline.org

Table 3: Hypothetical Data for a Quantitative LC-MS Method Validation

| Parameter | Description | Example Value |

| Calibration Range | The range of concentrations used to create the standard curve. | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | > 0.99 lcms.cz |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | ~0.3 ppm ajrconline.org |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be accurately quantified. | ~1.0 ppm ajrconline.org |

| Accuracy (Recovery) | The closeness of the measured value to the true value, often tested by spiking a sample with a known amount. | 99% - 103% ajrconline.org |

By employing such a validated quantitative method, researchers can accurately track the formation of this compound over time, enabling precise control and optimization of the synthesis process.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure α-aryl carboxylic acids is a significant endeavor in medicinal chemistry and materials science. rsc.org Currently, the direct asymmetric synthesis of 3-bromo-4-nitrophenylacetic acid remains an unexplored area. Future research could focus on developing catalytic enantioselective methods to introduce chirality at the α-position of the acetic acid side chain.

Promising approaches include the catalytic asymmetric α-arylation of carbonyl compounds. organic-chemistry.orgacs.org This could involve the use of chiral transition-metal catalysts, such as those based on palladium, to couple an achiral ester precursor with an appropriate arylating agent. nih.govorganic-chemistry.org Organocatalysis, employing small chiral organic molecules to activate the substrate, also presents a viable and metal-free alternative for achieving high enantioselectivity. rsc.org The development of such routes would provide access to chiral building blocks that are currently unavailable, opening doors for their investigation in stereoselective interactions with biological targets or in the construction of chiral polymers.

Photoredox and Electrochemical Approaches to Derivatization

Modern synthetic methods like photoredox and electrochemical catalysis offer green and efficient alternatives to traditional chemical transformations. These techniques could be instrumental in the derivatization of this compound.

Photoredox Catalysis: The combination of visible light and a photocatalyst can enable a variety of transformations under mild conditions. For this compound, photoredox catalysis could be explored for the selective functionalization of the aromatic ring. For instance, dual nickel/photoredox catalysis has been shown to be effective for the carboxylation of aryl halides. rsc.orgresearchgate.net This methodology could potentially be adapted for the selective replacement of the bromine atom with other functional groups. Furthermore, photoredox-mediated approaches could facilitate the introduction of new substituents onto the aromatic ring, expanding the chemical space accessible from this starting material. nih.govnih.gov

Electrochemical Synthesis: Electrochemistry provides a powerful tool for driving redox reactions without the need for chemical oxidants or reductants. The electrochemical carboxylation of aryl halides using carbon dioxide is a well-established concept that could be applied to precursors of this compound. researchgate.netnih.govacs.orgspringernature.com Future research could investigate the direct electrochemical reduction of the nitro group to an amino group, providing a clean route to 3-bromo-4-aminophenylacetic acid, a valuable synthetic intermediate. Additionally, electrochemical methods could be explored for the polymerization of derivatives of this compound, leading to novel electroactive materials.

Exploration of Bio-Inspired Synthetic Transformations

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers unparalleled selectivity and sustainability. acs.org The application of bio-inspired methods to this compound is a promising and largely untapped research area.